1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound that belongs to the class of sulfonamide derivatives It features a thiophene ring substituted with a methyl group and a piperazine ring linked to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves the following steps:
Preparation of 5-Methylthiophene-2-sulfonyl Chloride: This intermediate is synthesized by reacting 5-methylthiophene-2-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of Piperazine Derivative: The resulting sulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the piperazine derivative.
Attachment of Propan-2-ol: Finally, the piperazine derivative undergoes nucleophilic substitution with propan-2-ol to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance sustainability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the thiophene ring or the piperazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and autoimmune disorders.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine: A closely related compound with a similar structure but lacking the propan-2-ol moiety.
1-(4-(Phenylsulfonyl)piperazin-1-yl)propan-2-ol: A structural analog with a phenyl group instead of a thiophene ring.
Uniqueness: 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol stands out due to its unique combination of a thiophene ring and a piperazine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2/c1-10(15)9-13-5-7-14(8-6-13)19(16,17)12-4-3-11(2)18-12/h3-4,10,15H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXOMSRWZMGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.